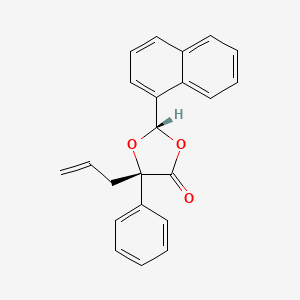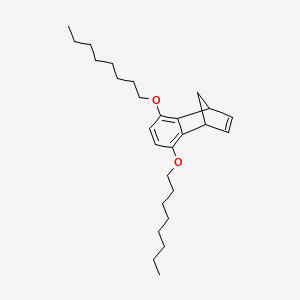
5,8-Bis(octyloxy)-1,4-dihydro-1,4-methanonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Bis(octyloxy)-1,4-dihydro-1,4-methanonaphthalene is an organic compound known for its unique structural properties and potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Bis(octyloxy)-1,4-dihydro-1,4-methanonaphthalene typically involves the reaction of naphthalene derivatives with octyloxy substituents. One common method is the Stille cross-coupling reaction, which involves the coupling of a stannylated naphthalene derivative with an octyloxy-substituted aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like toluene or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale Stille cross-coupling reactions or other coupling methods that allow for efficient synthesis of the compound. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5,8-Bis(octyloxy)-1,4-dihydro-1,4-methanonaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
5,8-Bis(octyloxy)-1,4-dihydro-1,4-methanonaphthalene has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used as a probe or marker due to its distinct chemical properties. It may also be investigated for its potential biological activity and interactions with biomolecules.
Medicine: The compound’s derivatives may have potential therapeutic applications, such as in the development of new drugs or diagnostic agents.
Industry: In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5,8-Bis(octyloxy)-1,4-dihydro-1,4-methanonaphthalene involves its interaction with molecular targets and pathways within a given system. The compound’s octyloxy groups and naphthalene core allow it to interact with various enzymes, receptors, and other biomolecules, potentially modulating their activity. The specific pathways and targets depend on the context of its use, such as in biological or chemical systems.
Comparison with Similar Compounds
Similar Compounds
5,8-Bis(3,4-ethylenedioxythiophene)quinoxaline: This compound features a quinoxaline core with ethylenedioxythiophene groups, making it structurally similar but with different electronic properties.
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: This compound has a benzo[1,2-b:4,5-b’]dithiophene core with thiophen-2-yl groups, offering different chemical and physical properties.
Uniqueness
5,8-Bis(octyloxy)-1,4-dihydro-1,4-methanonaphthalene is unique due to its specific combination of octyloxy groups and naphthalene core
Properties
CAS No. |
920287-07-6 |
|---|---|
Molecular Formula |
C27H42O2 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
3,6-dioctoxytricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C27H42O2/c1-3-5-7-9-11-13-19-28-24-17-18-25(29-20-14-12-10-8-6-4-2)27-23-16-15-22(21-23)26(24)27/h15-18,22-23H,3-14,19-21H2,1-2H3 |
InChI Key |
NAFDBYMUQKVXNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C2C3CC(C2=C(C=C1)OCCCCCCCC)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


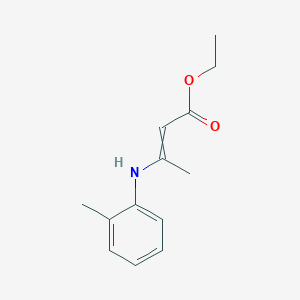
![Bis[4-(4'-methyl[1,1'-biphenyl]-4-yl)butyl]diselane](/img/structure/B12614960.png)
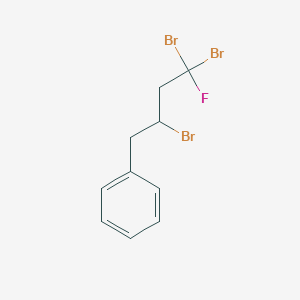
![1-[3-(4-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B12614982.png)


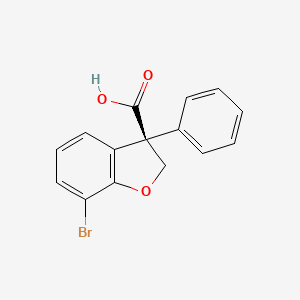
![N-Acetyl-5-[3-(acetyloxy)prop-1-yn-1-yl]-2'-deoxycytidine](/img/structure/B12615003.png)
![N-[1-(4-Chlorobenzene-1-sulfonyl)-2-methylpropyl]formamide](/img/structure/B12615008.png)
![Triethyl(2-{[12-(2-methyl-1,3-dioxolan-2-YL)dodecan-2-YL]oxy}ethoxy)silane](/img/structure/B12615012.png)



